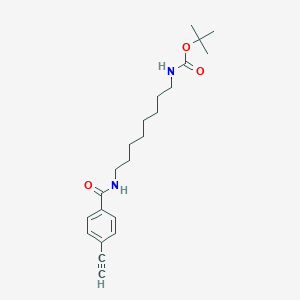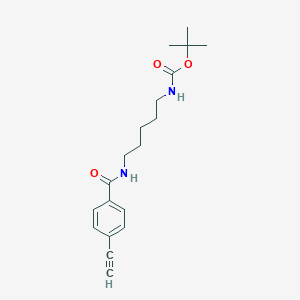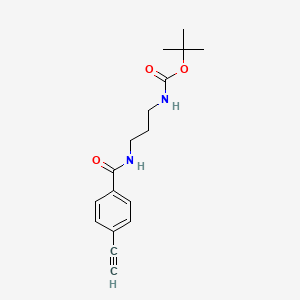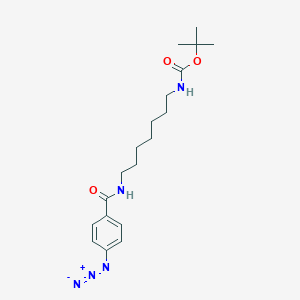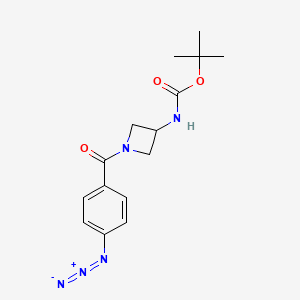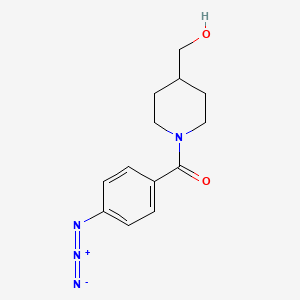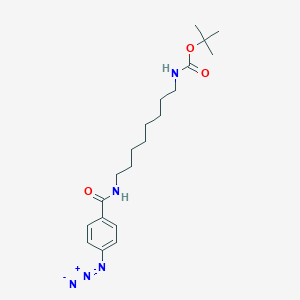
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an octyl chain, which is further linked to a 4-azidobenzamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate typically involves multiple steps:
Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as alkylation reactions.
Introduction of the 4-Azidobenzamido Group: This step involves the reaction of an octylamine derivative with 4-azidobenzoic acid or its derivatives under appropriate conditions to form the amide bond.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of primary amines.
Deprotection: Formation of free amines.
科学的研究の応用
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions through photoaffinity labeling.
Medicine: Potential use in drug discovery and development as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate depends on its application. In photoaffinity labeling, the azido group can be activated by UV light to form a highly reactive nitrene species, which can covalently bind to nearby biomolecules, allowing for the identification of molecular targets and pathways.
類似化合物との比較
Similar Compounds
tert-Butyl (8-(4-aminobenzamido)octyl)carbamate: Similar structure but with an amino group instead of an azido group.
tert-Butyl (8-(4-nitrobenzamido)octyl)carbamate: Contains a nitro group instead of an azido group.
tert-Butyl (8-(4-hydroxybenzamido)octyl)carbamate: Features a hydroxy group instead of an azido group.
Uniqueness
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is unique due to the presence of the azido group, which allows for specific applications such as photoaffinity labeling. This property distinguishes it from similar compounds that lack the azido functionality.
特性
IUPAC Name |
tert-butyl N-[8-[(4-azidobenzoyl)amino]octyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-15-9-7-5-4-6-8-14-22-18(26)16-10-12-17(13-11-16)24-25-21/h10-13H,4-9,14-15H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCLVQMTAYDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
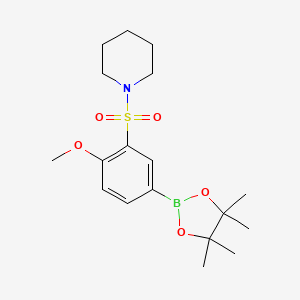
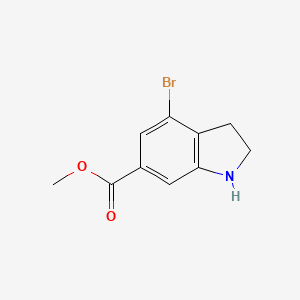
![[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8177616.png)
![7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8177622.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B8177633.png)
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
